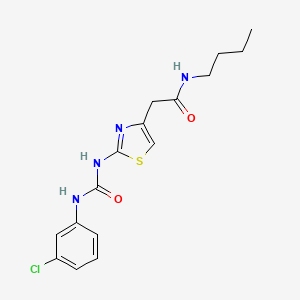

N-丁基-2-(2-(3-(3-氯苯基)脲基)噻唑-4-基)乙酰胺

货号 B2765012

CAS 编号:

923173-10-8

分子量: 366.86

InChI 键: PCADJUDGTMQXLP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Synthesis Analysis

Thiazole derivatives have been synthesized for various purposes, including as potential dual C-RAF/FLT3 inhibitors . The synthesis of these compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been used in various chemical reactions. For example, they have been used in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和生物活性

- N-(6-芳基苯并[d]噻唑-2-乙酰胺衍生物的合成:合成了一系列新的 N-(6-芳基苯并[d]噻唑-2-基)乙酰胺,在各种生物测定中表现出中等至良好的活性,包括抗氧化、抗菌和脲酶抑制,观察到对脲酶抑制的显着活性。分子对接研究表明,这些化合物与脲酶酶的非金属活性位点结合,表明它们可能作为该酶和相关酶的抑制剂 (Gull 等,2016)。

抗肿瘤活性

- 苯并噻唑衍生物的抗肿瘤评估:对带有不同杂环的 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的研究显示出对某些癌细胞系具有显着的抗癌活性,突出了类似化合物在癌症治疗中的潜力 (Yurttaş、Tay 和 Demirayak,2015)。

光伏效率和配体-蛋白质相互作用

- 生物活性苯并噻唑啉酮乙酰胺类似物:对合成的分子(包括 N-(4-氯苯基)-2-[6-(苯甲酰)-2-苯并噻唑啉酮-3-基]乙酰胺 (CBBA))进行了振动光谱、电子性质以及光化学和热化学建模的研究。这些研究揭示了由于良好的光收集效率 (LHE) 和电子注入的自由能,它们作为染料敏化太阳能电池 (DSSC) 中光敏剂的潜力。此外,分子对接表明与环氧合酶 1 (COX1) 具有显着的结合亲和力,表明潜在的抗炎应用 (Mary 等,2020)。

作用机制

未来方向

属性

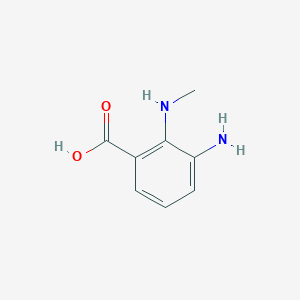

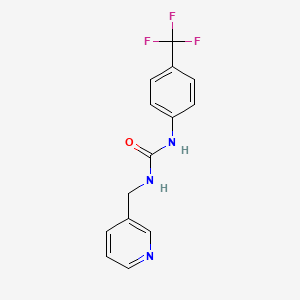

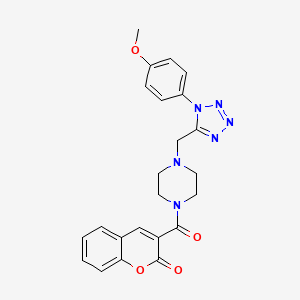

IUPAC Name |

N-butyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-2-3-7-18-14(22)9-13-10-24-16(20-13)21-15(23)19-12-6-4-5-11(17)8-12/h4-6,8,10H,2-3,7,9H2,1H3,(H,18,22)(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCADJUDGTMQXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

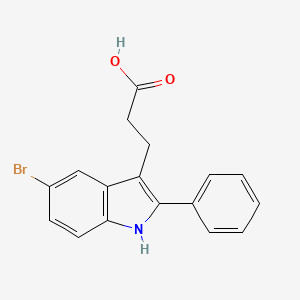

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

2094834-49-6

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate

2197055-56-2

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)

![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)

![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)

![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)

![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)